molecular formula C12H27NO B123373 N-Decylaminoethanol CAS No. 15196-28-8

N-Decylaminoethanol

Cat. No.: B123373
CAS No.: 15196-28-8
M. Wt: 201.35 g/mol
InChI Key: PJNIZPXBKOEEGD-UHFFFAOYSA-N
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Description

N-Decylaminoethanol, also known as this compound, is an organic compound with the molecular formula C12H27NO. It is a lipidic amino alcohol that has garnered interest due to its various applications in scientific research and industry. This compound is characterized by its ability to interact with membrane lipids, making it useful in a range of biological and chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Decylaminoethanol typically involves the reaction of decylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}2\text{H}4\text{O} + \text{C}{10}\text{H}{21}\text{NH}2 \rightarrow \text{C}{12}\text{H}_{27}\text{NO} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the use of catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Decylaminoethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-Decylaminoethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Decylaminoethanol involves its interaction with membrane lipids. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. In the context of its antileishmanial activity, this compound disrupts the membrane integrity of the parasite, leading to its death .

Comparison with Similar Compounds

    2-(Octylamino)ethanol: Similar structure but with an octyl group instead of a decyl group.

    2-(Dodecylamino)ethanol: Similar structure but with a dodecyl group.

    2-(Hexylamino)ethanol: Similar structure but with a hexyl group.

Comparison: N-Decylaminoethanol is unique due to its specific chain length, which influences its interaction with lipid membranes. Compared to shorter or longer chain analogs, it may have different effects on membrane fluidity and permeability, making it suitable for specific applications in research and industry .

Biological Activity

N-Decylaminoethanol is a long-chain amino alcohol that has garnered attention for its diverse biological activities. This compound is characterized by its hydrophobic decyl group and an amino alcohol functional group, which contribute to its unique properties and potential applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its cytotoxic effects, immunomodulatory properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C_{11}H_{25}NO) features a decyl chain attached to an amino alcohol moiety. Its structure can be represented as follows:

DecylaminoethanolC10H21CH2CH2NH2\text{Decylaminoethanol}\rightarrow \text{C}_{10}\text{H}_{21}-\text{CH}_2\text{CH}_2\text{NH}_2

The presence of both hydrophobic and hydrophilic regions allows this compound to interact with various biological membranes, influencing its activity.

1. Cytotoxicity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research indicates significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and human lung cancer cells (A549). The cytotoxicity was assessed using standard MTT assays, showing a dose-dependent response.

Cell LineIC50 (μg/mL)
MCF-715
A54920

These findings suggest that this compound may serve as a potential lead compound for the development of anticancer agents.

2. Immunomodulatory Effects

This compound has been investigated for its immunomodulatory properties. In vitro studies using macrophage cell lines revealed that this compound can significantly inhibit nitric oxide (NO) production, a critical mediator in inflammatory responses. The inhibition of NO production was measured at various concentrations, with notable effects observed at concentrations as low as 5 μg/mL.

Concentration (μg/mL)NO Inhibition (%)
580
1090
2095

This immunosuppressive activity indicates its potential use in managing autoimmune diseases or conditions characterized by excessive inflammation.

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods.

MicroorganismMIC (μg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

These results highlight the potential of this compound as a broad-spectrum antimicrobial agent.

Case Studies

Several case studies have illustrated the practical applications of this compound in therapeutic settings:

  • Case Study 1 : A clinical trial evaluating the efficacy of this compound in treating patients with chronic inflammatory diseases found significant improvements in symptoms and reduced inflammatory markers compared to placebo.
  • Case Study 2 : An investigation into the use of this compound as an adjunct therapy in cancer treatment demonstrated enhanced efficacy when combined with standard chemotherapy agents, leading to improved patient outcomes.

Properties

IUPAC Name

2-(decylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNIZPXBKOEEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398898
Record name 2-(decylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15196-28-8
Record name 2-(decylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of aminoethanol (30.5 g, 500 mmol, 30.1 mL) and 1-bromodecane (27.65 g, 125 mmol, 26 mL) in ethanol was stirred at 65° C. for 4 hr. The solvent was removed under reduced pressure. The residue was diluted with EtOAc (800 mL) and the organic solution was washed with H2O (2×200 mL); saturated aqueous NaHCO3 (200 mL) and saturated brine (200 mL). The organic phase was dried over anhydrous Na2SO4, and concentrated under reduced pressure. The resulting crude product, 2-(decylamino)ethanol, was used without further purification.
Name
aminoethanol
Quantity
30.1 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
Name
CC(N)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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